N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide
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Overview
Description
N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE is a complex organic compound that features a piperazine ring substituted with benzhydryl and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE typically involves the reaction of benzhydrylpiperazine with benzamide under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(4-BENZHYDRYL-1-PIPERAZINYL)IMINO]METHYL-2-NAPHTHOL: This compound has a similar piperazine core but with different substituents.
2-[(4-BENZHYDRYL-1-PIPERAZINYL)IMINO]METHYL-6-ETHOXYPHENOL: Another similar compound with variations in the substituent groups.
Uniqueness
N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE is unique due to its specific combination of benzhydryl and benzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[amino-(4-benzhydrylpiperazin-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C25H26N4O/c26-25(27-24(30)22-14-8-3-9-15-22)29-18-16-28(17-19-29)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H2,26,27,30) |
InChI Key |
NDQXCKYZVUDLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=NC(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
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